molecular formula C12H20N2 B12997323 2-(1-(Isobutylamino)ethyl)aniline

2-(1-(Isobutylamino)ethyl)aniline

Cat. No.: B12997323
M. Wt: 192.30 g/mol
InChI Key: GEBZLGBZGOKZDT-UHFFFAOYSA-N
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Description

2-(1-(Isobutylamino)ethyl)aniline is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . This compound is a derivative of aniline, where the amino group is substituted with an isobutylaminoethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Isobutylamino)ethyl)aniline typically involves the reaction of aniline with isobutylamine under specific conditions. One common method is the reductive amination of aniline with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Isobutylamino)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Nitroso and nitro derivatives

    Reduction: Primary amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of 2-(1-(Isobutylamino)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Isobutylamino)ethyl)aniline is unique due to the presence of the isobutylaminoethyl group, which imparts different chemical and physical properties compared to its simpler analogs.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2-[1-(2-methylpropylamino)ethyl]aniline

InChI

InChI=1S/C12H20N2/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8,13H2,1-3H3

InChI Key

GEBZLGBZGOKZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=CC=C1N

Origin of Product

United States

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